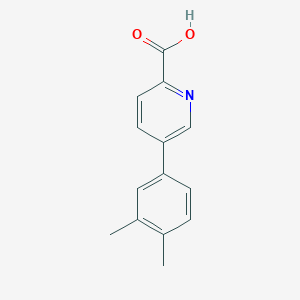

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(14(16)17)15-8-12/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKSJXLNGZUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid or boronate ester with a halide or triflate in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes classical derivatization reactions, enabling the synthesis of esters and amides. These transformations are critical for modifying solubility, stability, or biological activity.

-

Esterification : Reacting with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) yields ester derivatives. For example, methyl ester formation is achieved via thionyl chloride (SOCl₂) activation, followed by methanol treatment .

-

Amidation : The acid reacts with amines via peptide coupling agents like EDCI/HOBt or by forming acid chlorides (SOCl₂, POCl₃) . Active esters (e.g., p-nitrophenyl esters) are intermediates in these reactions .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 4 h | 85–92 | |

| Amidation | EDCI, HOBt, DCM, rt, 24 h | 70–80 |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming a pyridine derivative. This reaction is influenced by the electron-deficient pyridine ring and the substituent’s position .

-

Thermal Decarboxylation : Heating at 150–200°C in polar aprotic solvents (e.g., DMF) removes CO₂, yielding 5-(3,4-dimethylphenyl)pyridine.

-

Metal-Catalyzed Decarboxylation : Transition metals (e.g., Cu, Pd) in the presence of bases (e.g., K₂CO₃) accelerate decarboxylation at lower temperatures .

Electrophilic Aromatic Substitution

The dimethylphenyl group directs electrophilic substitution to specific positions on the aromatic ring.

-

Halogenation : Chlorination or bromination occurs at the para position relative to the methyl groups under FeCl₃ or AlCl₃ catalysis .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the ortho/para positions of the dimethylphenyl moiety .

Substitution Pattern :

| Electrophile | Position Selectivity | Conditions | Source |

|---|---|---|---|

| Cl₂ | Para to methyl | FeCl₃, 60°C | |

| HNO₃ | Ortho/para | H₂SO₄, 0–5°C |

Heterocycle Formation

The carboxylic acid participates in condensations to form fused heterocycles, expanding its utility in medicinal chemistry.

-

Pyridazinones : Reacting with hydrazines forms pyridazinone derivatives, which exhibit antimicrobial activity .

-

Imidazoles : Condensation with aldehydes and ammonium acetate yields imidazole derivatives under oxidative conditions .

Example Reaction :

Selective Thiolation and Functionalization

The pyridine ring’s electronic environment allows regioselective thiolation.

-

C–S Bond Formation : Ethanethiolate (NaSEt) in low-polarity solvents (dielectric constant <15) selectively substitutes chlorine or activates C–H bonds at the 3-position of the pyridine ring .

Critical Analysis of Structural Impact on Reactivity

The 3,4-dimethylphenyl group introduces steric hindrance, moderating reaction rates and regioselectivity. Comparative studies with analogs reveal:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid | Higher electrophilic substitution at C5 | |

| 2-Pyridinecarboxylic acid | Faster esterification due to simpler structure |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have highlighted the potential of pyridine derivatives, including 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid, as promising candidates in anticancer drug development. These compounds exhibit selective inhibition of specific enzymes involved in cancer progression, particularly the Jumonji C domain-containing histone demethylases (JMJD) family. For instance, derivatives of pyridine-2,4-dicarboxylate have shown potent activity against JMJD5, which is implicated in various cancers .

1.2 Anti-inflammatory Properties

Research indicates that certain pyridine derivatives possess anti-inflammatory properties. The carboxylic acid functional group enhances their interaction with biological targets involved in inflammatory pathways. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Agricultural Applications

2.1 Herbicide Antidote

this compound has been investigated for its role as an antidote to herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). Studies demonstrate that this compound can protect crops such as sunflowers from the phytotoxic effects of herbicides. The mechanism involves the compound's ability to mitigate oxidative stress induced by herbicide exposure .

2.2 Plant Growth Regulation

Research has also explored the use of pyridine derivatives in regulating plant growth and development. These compounds can influence hormonal pathways in plants, promoting better growth under stress conditions caused by environmental factors or chemical treatments.

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers synthesized various derivatives of pyridine-2-carboxylic acids and tested their efficacy against cancer cell lines. The results indicated that certain modifications led to increased potency against JMJD5, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Agricultural Efficacy

Field trials conducted on sunflower crops treated with this compound demonstrated significant improvements in plant health following exposure to 2,4-D herbicide. The antidotal effect was quantified by measuring plant survival rates and growth metrics post-treatment .

Mechanism of Action

The mechanism by which 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic rings may participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound exhibits greater steric hindrance than its 3-methylphenyl analog (C₁₃H₁₁NO₂), which lacks the 4-methyl group. This hindrance may reduce reactivity in substitution reactions but improve binding selectivity in biological targets .

- Compared to 4,5-Dimethoxy-2-pyridinecarboxylic acid (C₈H₉NO₄), the dimethylphenyl derivative is less polar due to the absence of methoxy groups, resulting in lower aqueous solubility (estimated <10 g/L vs. 33 g/L for the dimethoxy analog) .

Hydrophobicity and LogP

- The 3,5-diphenylpyridine-2-carboxylic acid (LogP: 4.11) is significantly more hydrophobic than the dimethylphenyl derivative (estimated LogP: ~3.5), highlighting the impact of phenyl vs. methyl substituents on lipophilicity .

Biological Activity

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

This compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a dimethylphenyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine-2-carboxylic acids possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies revealed that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

- Anti-inflammatory Effects : Some studies suggest that pyridine derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

The precise mechanisms underlying the biological activity of this compound are still being elucidated. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and immune responses.

- DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA or bind to DNA-related proteins, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Cytotoxic effects on HeLa and Caco-2 cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study Example

In a notable study examining the antimicrobial properties of pyridine derivatives, researchers synthesized various compounds based on the pyridine-2-carboxylic acid framework. Among these, a derivative showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Another study focused on the anticancer effects of related compounds demonstrated that certain analogs led to a significant reduction in cell viability in HeLa cells after 48 hours of exposure, suggesting potential for further development as therapeutic agents .

Q & A

Q. Table 1. Metal Coordination Complexes of this compound

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Ni²⁺ | Octahedral | Magnetic Studies | |

| Cd²⁺ | Polynuclear Cluster | Luminescent Materials | |

| Cu²⁺ | Square Planar | Catalysis |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (g/L, 25°C) | Notes |

|---|---|---|

| Water | 33 | pH-dependent |

| DMSO | >500 | Preferred for biological assays |

| Ethanol | 120 | Limited at low temps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.